molecular formula C5H7NOS B1222474 2-Acetyl-2-thiazoline CAS No. 29926-41-8

2-Acetyl-2-thiazoline

Cat. No.: B1222474
CAS No.: 29926-41-8
M. Wt: 129.18 g/mol
InChI Key: FZOZFDAMVVEZSJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Acetyl-2-thiazoline plays a crucial role in biochemical reactions, particularly in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods. This compound interacts with various enzymes and proteins during the Maillard reaction. For instance, it reacts with amino acids and reducing sugars to form complex flavor compounds . The interaction of this compound with these biomolecules is primarily through nucleophilic addition and condensation reactions, leading to the formation of heterocyclic compounds that contribute to the flavor profile of cooked foods .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression related to flavor perception and metabolic processes. Studies have indicated that this compound can modulate the expression of genes involved in the synthesis of flavor compounds and enzymes that participate in the Maillard reaction . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to the formation of flavor compounds. At the molecular level, this compound binds to amino acids and proteins through nucleophilic addition reactions, forming stable adducts that contribute to the characteristic flavor of cooked foods . This compound also acts as an intermediate in the Maillard reaction, facilitating the formation of other heterocyclic compounds that enhance the flavor profile . Furthermore, this compound has been shown to inhibit certain enzymes involved in the degradation of flavor compounds, thereby prolonging the stability and intensity of the flavor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been observed that this compound is relatively stable under controlled conditions, with minimal degradation over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive compounds. Long-term studies have shown that this compound can maintain its flavor-enhancing properties for several months when stored under optimal conditions . Additionally, in vitro and in vivo studies have indicated that prolonged exposure to this compound does not result in significant adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its safety and efficacy. At low to moderate doses, this compound has been found to enhance the flavor perception without causing any toxic effects . At high doses, it can lead to adverse effects such as gastrointestinal disturbances and alterations in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to flavor compound synthesis. It interacts with enzymes such as α-ketoacid decarboxylase and α-ketoacid dehydrogenase, which play a role in the biosynthesis of branched-chain aldehydes and other flavor compounds . These interactions influence the metabolic flux and the levels of metabolites involved in flavor formation. Additionally, this compound can be metabolized by specific enzymes, leading to the formation of secondary metabolites that contribute to its overall flavor profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These transporters help in the efficient uptake and distribution of this compound to various cellular compartments where it exerts its flavor-enhancing effects . The compound’s localization and accumulation within specific tissues are influenced by factors such as the presence of binding proteins and the overall metabolic state of the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it interacts with target biomolecules to exert its effects. It has been found to accumulate in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of flavor compounds . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are crucial for its activity and function in flavor enhancement.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-2-thiazoline can be synthesized through various methods. One common approach involves the condensation of an α-haloketone with a thiourea derivative under basic conditions. Another method includes the cyclization of an α-aminoketone with carbon disulfide in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-aminothiazole with acetic anhydride. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-2-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 2-Acetyl-2-thiazoline is unique due to its strong roasted and popcorn-like aroma, which is more pronounced compared to similar compounds. Its structural features, such as the presence of both an acetyl group and a thiazoline ring, contribute to its distinct olfactory properties .

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOZFDAMVVEZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184037
Record name 2-Acetyl-2-thiazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Brown solid; Green, onion, herbal, grassy aroma
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

222.00 to 223.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and heptane, Soluble (in ethanol)
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

29926-41-8
Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
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Record name 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
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Record name 2-ACETYL-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 - 26 °C
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What gives cooked foods like bread and meat their characteristic roasted aroma?

A1: The roasted aroma in various cooked foods, such as meat and bread, is attributed to the presence of 2-acetyl-2-thiazoline. This compound is a key contributor to the popcorn-like, nutty, and roasted notes in these foods. [, ]

Q2: How is this compound formed in food?

A2: this compound is generated through Maillard reactions, complex chemical reactions between amino acids and reducing sugars, primarily occurring during thermal processing like baking or roasting. [, , , ]

Q3: Can this compound be produced through other means besides traditional cooking?

A3: Yes, research shows that this compound can also be generated through biotechnological approaches. Fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast leads to preparations rich in this compound, offering a potential alternative production method. []

Q4: What is the role of 2-(1-hydroxyethyl)-4,5-dihydrothiazole in the formation of this compound?

A4: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole acts as a crucial precursor to this compound. It can be produced under mild conditions through the microbial reduction of this compound using baker’s yeast as a biocatalyst. When added to food matrices like pizza dough, this precursor transforms into this compound during baking, enhancing the roasted aroma. [, ]

Q5: How stable is this compound at different temperatures?

A5: While heat is essential for its formation, this compound can degrade in aqueous solutions at high temperatures. Interestingly, heating it in oil instead of water significantly enhances its stability, preserving its desirable aroma. []

Q6: How does the presence of ferulic acid in whole wheat flour affect bread crust aroma?

A6: Studies have shown that whole wheat flour, containing higher levels of ferulic acid, leads to bread with a less intense roasted crust aroma compared to refined wheat flour. This difference is linked to lower concentrations of key aroma compounds, including this compound, in whole wheat bread. []

Q7: How does this compound contribute to the aroma of lychee fruit?

A7: this compound, along with other volatile sulfur compounds, plays a crucial role in the unique aroma profile of lychee fruit. Specifically, it contributes to the distinct cabbage and garlic notes found in certain lychee cultivars. [, ]

Q8: What is the significance of this compound in the aroma of roasted hazelnuts?

A8: this compound is one of the numerous aroma-active compounds identified in roasted hazelnuts, contributing to their complex and desirable flavor profile. []

Q9: How does the concentration of this compound vary in different meat products?

A9: The concentration of this compound, along with other volatile compounds, can be influenced by factors like meat type and processing methods. For instance, dry-aged beef generally exhibits higher concentrations of this compound compared to wet-aged beef, contributing to the distinct flavor difference between these aging methods. []

Q10: Can this compound be used to enhance the flavor of dairy products?

A10: While this compound is not naturally abundant in dairy products, it was found to be present in nonfat dry milk, with its concentration varying based on heat treatment levels. This suggests its potential application as a flavor enhancer in specific dairy products. []

Q11: How does the presence of epicatechin affect the formation of this compound in ultrahigh-temperature-processed milk?

A11: Research indicates that adding epicatechin to milk before ultrahigh-temperature processing can effectively inhibit the formation of certain aroma compounds, including this compound. This suggests the potential of using natural compounds to control the development of specific flavor profiles in processed milk. []

Q12: What is the role of this compound in the aroma of green tea?

A12: In specific green tea varieties, such as pan-fired green teas like Kamairi-cha and Longing tea, this compound is a significant odor-active compound. Its presence contributes to the unique, popcorn-like aroma characteristic of these tea types. []

Q13: How does this compound contribute to the aroma profile of cooked squid?

A13: While furaneol is a dominant aroma compound in cooked squid, this compound, with its nutty aroma, is another important contributor to the overall flavor profile of this seafood. [, ]

Q14: Can starch be used to stabilize this compound?

A14: Research has explored the use of high-amylose corn starch for complexing and stabilizing this compound. Successful formation of inclusion complexes was achieved, with significant flavor retention observed, paving the way for innovative food flavoring applications. []

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